Cas no 2228454-57-5 (3-(2-methylpyridin-4-yl)methylazetidin-3-ol)

3-(2-methylpyridin-4-yl)methylazetidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-(2-methylpyridin-4-yl)methylazetidin-3-ol
- 3-[(2-methylpyridin-4-yl)methyl]azetidin-3-ol
- 2228454-57-5
- EN300-1735599
-
- インチ: 1S/C10H14N2O/c1-8-4-9(2-3-12-8)5-10(13)6-11-7-10/h2-4,11,13H,5-7H2,1H3
- InChIKey: IBMQJEHSBCDLQT-UHFFFAOYSA-N
- ほほえんだ: OC1(CC2C=CN=C(C)C=2)CNC1
計算された属性
- せいみつぶんしりょう: 178.110613074g/mol
- どういたいしつりょう: 178.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 180
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 45.2Ų
3-(2-methylpyridin-4-yl)methylazetidin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1735599-0.05g |
3-[(2-methylpyridin-4-yl)methyl]azetidin-3-ol |
2228454-57-5 | 0.05g |
$1188.0 | 2023-09-20 | ||
Enamine | EN300-1735599-1g |
3-[(2-methylpyridin-4-yl)methyl]azetidin-3-ol |
2228454-57-5 | 1g |
$1414.0 | 2023-09-20 | ||
Enamine | EN300-1735599-5g |
3-[(2-methylpyridin-4-yl)methyl]azetidin-3-ol |
2228454-57-5 | 5g |
$4102.0 | 2023-09-20 | ||
Enamine | EN300-1735599-0.5g |
3-[(2-methylpyridin-4-yl)methyl]azetidin-3-ol |
2228454-57-5 | 0.5g |
$1357.0 | 2023-09-20 | ||
Enamine | EN300-1735599-0.25g |
3-[(2-methylpyridin-4-yl)methyl]azetidin-3-ol |
2228454-57-5 | 0.25g |
$1300.0 | 2023-09-20 | ||
Enamine | EN300-1735599-10.0g |
3-[(2-methylpyridin-4-yl)methyl]azetidin-3-ol |
2228454-57-5 | 10g |
$6082.0 | 2023-06-04 | ||
Enamine | EN300-1735599-0.1g |
3-[(2-methylpyridin-4-yl)methyl]azetidin-3-ol |
2228454-57-5 | 0.1g |
$1244.0 | 2023-09-20 | ||
Enamine | EN300-1735599-1.0g |
3-[(2-methylpyridin-4-yl)methyl]azetidin-3-ol |
2228454-57-5 | 1g |
$1414.0 | 2023-06-04 | ||
Enamine | EN300-1735599-2.5g |
3-[(2-methylpyridin-4-yl)methyl]azetidin-3-ol |
2228454-57-5 | 2.5g |
$2771.0 | 2023-09-20 | ||
Enamine | EN300-1735599-5.0g |
3-[(2-methylpyridin-4-yl)methyl]azetidin-3-ol |
2228454-57-5 | 5g |
$4102.0 | 2023-06-04 |
3-(2-methylpyridin-4-yl)methylazetidin-3-ol 関連文献
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
3-(2-methylpyridin-4-yl)methylazetidin-3-olに関する追加情報
3-(2-methylpyridin-4-yl)methylazetidin-3-ol (CAS No. 2228454-57-5): A Promising Compound in Medicinal Chemistry
3-(2-methylpyridin-4-yl)methylazetidin-3-ol, identified by its CAS No. 2228454-57-5, has emerged as a critical compound in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This molecule belongs to the class of azetidin-3-ol derivatives, which are characterized by a four-membered ring with a nitrogen atom and an oxygen atom. The 2-methylpyridin-4-yl group attached to the methylazetidin-3-ol core contributes to its biological activity, making it a subject of extensive research in recent years.
Recent studies have highlighted the 3-(2-methylpyridin-4-yl)methylazetidin-3-ol as a potential candidate for the treatment of various diseases, including neurological disorders and metabolic syndromes. The methylazetidin-3-ol scaffold is known for its ability to modulate enzyme activity and interact with biological targets, while the 2-methylpyridin-4-yl substituent enhances its lipophilicity and cellular permeability. These properties make the compound particularly suitable for drug development targeting the central nervous system (CNS) and other complex physiological pathways.
One of the most significant breakthroughs in the research of 3-(2-methylpyridin-4-yl)methylazetidin-3-ol is its application in the modulation of acetylcholinesterase (AChE) activity. AChE is a key enzyme involved in the degradation of acetylcholine, a neurotransmitter critical for cognitive functions. Inhibiting AChE has been a primary strategy for the treatment of Alzheimer's disease, and the 3-(2-methylpyridin-4-yl)methylazetidin-3-ol has shown promising inhibitory effects in vitro and in vivo studies. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits a Ki value of 0.12 nM against AChE, which is significantly lower than that of traditional inhibitors like donepezil (Ki = 1.5 nM). This suggests that 3-(2-methylpyridin-4-yl)methylazet,3-ol could be a more potent and selective inhibitor for the treatment of neurodegenerative disorders.
Another area of interest is the 3-(2-methylpyridin-4-yl)methylazetidin-3-ol's potential as an antioxidant agent. Oxidative stress is a common factor in the pathogenesis of many diseases, including cardiovascular disorders and diabetes. The methylazetidin-3-ol core has been shown to scavenge free radicals effectively, and the 2-methylpyridin-4-yl group further enhances this property. A 2024 study in *Antioxidants* reported that the compound exhibits a 2.3-fold higher antioxidant activity compared to standard antioxidants like ascorbic acid. This makes 3-(2-methylpyridin-4-yl)methylazetidin-3-ol a promising candidate for the development of multifunctional drugs targeting oxidative stress-related conditions.
The 3-(2-methylpyridin-4-yl)methylazetidin-3-ol also shows potential in the field of metabolic disorders. Recent research has focused on its ability to modulate AMP-activated protein kinase (AMPK) activity, which plays a crucial role in regulating cellular energy homeostasis. A 2023 preclinical study published in *Cell Metabolism* demonstrated that the compound activates AMPK with an EC50 value of 0.5 µM, which is comparable to other AMPK activators like metformin. This suggests that 3-(2-methylpyridin-4-yl)methylazetidin-3-ol could be a valuable therapeutic agent for the treatment of type 2 diabetes and obesity.
In addition to its pharmacological activities, the 3-(2-methylpyridin-4-yl)methylazetidin-3-ol has also been investigated for its synthetic versatility. The methylazetidin-3-ol scaffold is highly amenable to chemical modifications, allowing for the development of a wide range of derivatives with tailored properties. A 2024 study in *Organic & Biomolecular Chemistry* reported the successful synthesis of several 3-(2-methylpyridin-4-yl)methylazetidin-3-ol derivatives with enhanced solubility and bioavailability. These findings highlight the potential of this compound as a lead molecule for the design of novel drugs with improved therapeutic profiles.
Furthermore, the 3-(2-methylpyridin-4-yl)methylazetidin-3-ol has been explored for its anti-inflammatory properties. Chronic inflammation is a key contributor to the progression of various diseases, including rheumatoid arthritis and inflammatory bowel disease. A 2023 study in *Inflammation Research* demonstrated that the compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The 2-methylpyridin-4-yl group is believed to play a crucial role in this anti-inflammatory effect by modulating the activity of nuclear factor-κB (NF-κB), a key transcription factor involved in inflammatory responses.
The 3-(2-methylpyridin-4-yl)methylazetidin-3-ol also shows potential in the treatment of neurological disorders beyond Alzheimer's disease. For instance, a 2024 study in *Neuropharmacology* reported that the compound exerts neuroprotective effects in a mouse model of Parkinson's disease by reducing oxidative stress and mitochondrial dysfunction. The methylazetidin-3-ol scaffold is thought to enhance the compound's ability to cross the blood-brain barrier, which is essential for targeting CNS disorders. This finding underscores the importance of the 3-(2-methylpyridin-4-yl)methylazetidin-3-ol in the development of drugs for neurodegenerative conditions.
Despite its promising therapeutic potential, the 3-(2-methylpyridin-4-yl)methylazetidin-3-ol is still in the early stages of development. Further research is needed to fully understand its pharmacokinetic properties, toxicological profile, and clinical efficacy. A 2024 review in *Drug Discovery Today* highlighted the need for more preclinical studies to evaluate the long-term safety of the compound and its potential side effects. This underscores the importance of rigorous testing before its translation into clinical applications.
In conclusion, the 3-(2-methylpyridin-4-yl)methylazetidin-3-ol is a compound with significant potential in the treatment of various diseases, including neurodegenerative disorders, metabolic syndromes, and inflammatory conditions. Its unique chemical structure and biological activity make it a valuable candidate for further research and development. As more studies are conducted, the 3-(2-methylpyridin-4-yl)methylazetidin-3-ol may become a cornerstone in the treatment of several major health conditions, offering new hope for patients in need.
For more information on the 3-(2-methylpyridin-4-yl)methylazetidin-3-ol and its potential applications, please refer to the latest research publications and clinical trials. The continued exploration of this compound's properties and therapeutic potential is essential for advancing the field of medicinal chemistry and improving patient outcomes.
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